![molecular formula C23H26N2O4 B2467751 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 869340-71-6](/img/structure/B2467751.png)

7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

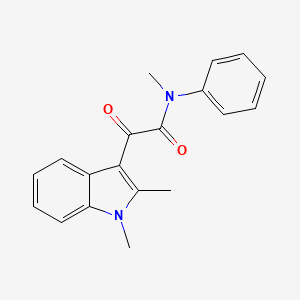

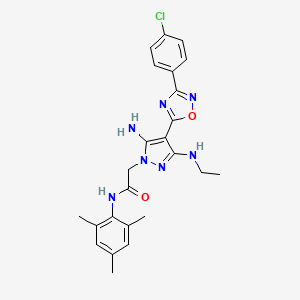

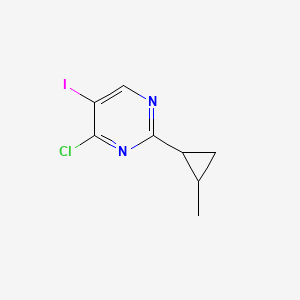

This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The molecule contains a methoxyphenyl group, a methyl group, and a methylpiperazinyl group attached to the coumarin core .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a coumarin core, which is a lactone derived from ortho-hydroxycinnamic acid . The molecule also contains a methoxyphenyl group, a methyl group, and a methylpiperazinyl group attached to the coumarin core .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds structurally related to 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activity. These include novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, which showed significant antibacterial and antifungal activity, comparable to standard treatments. The activity was supported by docking studies with oxidoreductase proteins, suggesting a potential research avenue for antimicrobial drug design (Mandala et al., 2013).

Neuroprotective Roles

A specific compound, IMM-H004, which shares the core chromen-2-one structure, exhibited neuroprotective effects in models of cerebral ischemia. This indicates a potential research application in investigating compounds with the chromen-2-one core for neuroprotection, particularly in conditions related to cerebral ischemic injury (Zuo et al., 2015).

Antitumor Activity

The research into compounds with a chromen-2-one base structure has extended into the field of cancer, where certain derivatives have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines. This suggests that modifications to the chromen-2-one scaffold, such as the addition of piperazine moieties, could be a fruitful area of research in the development of new anticancer agents. Compounds synthesized with these modifications have been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as lead compounds in antitumor drug development (Liu et al., 2017).

Acetylcholinesterase Inhibition

Further extending the application of chromen-2-one derivatives, some have been synthesized with additional moieties that target acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases like Alzheimer's. These compounds, particularly those bearing phenylpiperazine or morpholine groups, have shown promising AChE inhibitory activity in vitro. This indicates potential research applications in designing and evaluating new therapeutics for neurodegenerative conditions (Sameem et al., 2017).

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-18-8-9-20(26)19(14-25-12-10-24(2)11-13-25)22(18)29-23(27)21(15)16-4-6-17(28-3)7-5-16/h4-9,26H,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAYRVJVVVUTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2467671.png)

![1-(3-{[(4-fluorophenyl)sulfonyl]amino}pyridin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2467677.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)